

3-Fluoro-2-methoxyaniline synonyms and alternative names

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Compound of Interest

Compound Name: 3-Fluoro-2-methoxyaniline

Cat. No.: B156832

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In-Depth Technical Guide to 3-Fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-2-methoxyaniline**, a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document details its chemical identity, physical properties, and provides insights into its synthesis and characterization.

Chemical Identity and Synonyms

3-Fluoro-2-methoxyaniline is an aromatic amine derivative with the systematic IUPAC name **3-fluoro-2-methoxyaniline**. It is also known by a variety of alternative names and synonyms, which are crucial for comprehensive literature and database searches.

A comprehensive list of its synonyms and alternative names includes:

- 3-Fluoro-2-methoxybenzenamine
- 3-Fluoro-2-methoxyphenylamine
- 3-Fluoro-o-anisidine

- 2-Methoxy-3-fluoroaniline
- 2-Amino-6-fluoroanisole[1]
- Benzenamine, 3-fluoro-2-methoxy-

The Chemical Abstracts Service (CAS) Registry Number for this compound is 437-83-2.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Fluoro-2-methoxyaniline** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ FNO	[2]
Molecular Weight	141.14 g/mol	[2]
Appearance	Liquid	[1]
Boiling Point	217.9 °C at 760 mmHg	[2]
Density	1.172 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.531	
Flash Point	100 °C (212 °F)	
Solubility	Soluble in organic solvents.	[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-2-methoxyaniline** is not readily available in the public domain, a common and effective method for the preparation of fluoro-substituted anilines involves the reduction of the corresponding nitro compound. A general procedure for the catalytic hydrogenation of a fluorinated nitrobenzene derivative is outlined below. This method can be adapted for the synthesis of **3-Fluoro-2-methoxyaniline** from a suitable fluorinated nitrated benzene precursor.

General Protocol for the Catalytic Hydrogenation of a Fluorinated Nitroaromatic Compound:

Materials:

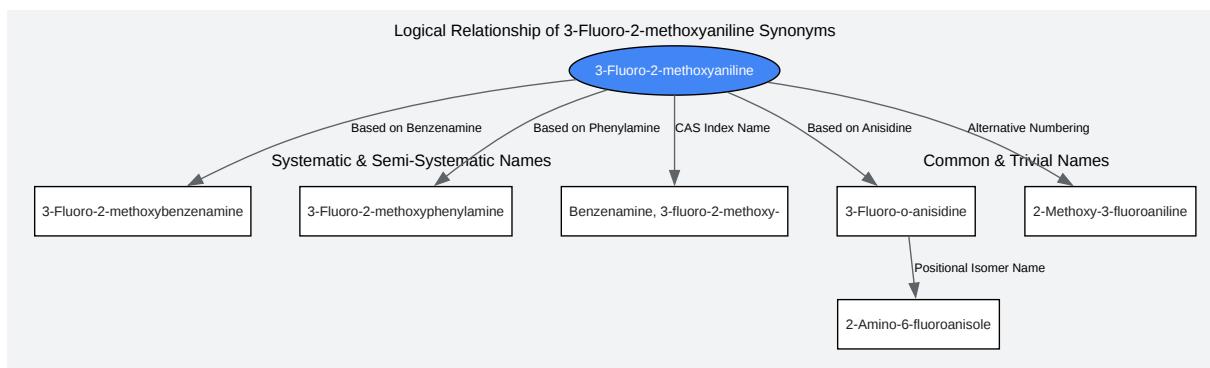
- Fluorinated nitrobenzene derivative
- Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)
- Solvent (e.g., Ethanol, Methanol, Ethyl acetate)
- Hydrogen gas (H₂)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- In a suitable reaction vessel, the fluorinated nitrobenzene derivative is dissolved in the chosen solvent.
- The vessel is purged with an inert gas to remove oxygen.
- A catalytic amount of palladium on carbon is carefully added to the solution.
- The reaction mixture is then placed under a hydrogen atmosphere (typically at a pressure of 0.5 to 2 atmospheres).
- The reaction is stirred at a controlled temperature, generally ranging from ambient temperature to around 50°C, until the reaction is complete (monitoring by TLC or GC-MS is recommended).
- Upon completion, the reaction mixture is filtered to remove the catalyst.
- The solvent is removed under reduced pressure to yield the crude fluoroaniline product.
- The product can be further purified by techniques such as distillation or chromatography if necessary.

Logical Relationships of Synonyms

The various synonyms for **3-Fluoro-2-methoxyaniline** can be categorized based on their naming conventions. The following diagram illustrates the logical relationship between the primary IUPAC name and its common alternatives.



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Caption: Logical relationships of **3-Fluoro-2-methoxyaniline** synonyms.

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References

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